molecular formula C22H22Cl2N4O6 B1194695 替沃扎尼布盐酸盐 CAS No. 682745-41-1

替沃扎尼布盐酸盐

货号 B1194695
CAS 编号: 682745-41-1
分子量: 509.3 g/mol
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tivozanib is an antineoplastic agent, which means it’s a cancer medicine . It interferes with the growth of cancer cells, leading to their eventual destruction . It’s also known as FOTIVDA . Tivozanib is used to treat adult patients with relapsed or refractory advanced renal cell carcinoma (RCC) after prior failed systemic therapies .


Synthesis Analysis

The synthesis of Tivozanib involves complex chemical reactions . The process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled . The synthesis process is typically carried out in a laboratory setting by trained chemists .


Molecular Structure Analysis

Tivozanib has a complex molecular structure . Its chemical formula is C22H19ClN4O5 . The structure includes various functional groups, including a quinoline ring and a urea linkage .


Chemical Reactions Analysis

Tivozanib is a tyrosine kinase inhibitor . It works by inhibiting the phosphorylation of vascular endothelial growth factor, which is a key process in the growth and spread of cancer cells .


Physical And Chemical Properties Analysis

Tivozanib is a small molecule with an average weight of 454.863 and a monoisotopic weight of 454.104397445 . It has a chemical formula of C22H19ClN4O5 .

科学研究应用

  1. 受食物影响的药代动力学: 一项研究发现,在进食状态下替沃扎尼布的最大浓度低于空腹状态,表明食物对其整体吸收没有显着影响 (Cotreau 等人,2014).

  2. 肾细胞癌的治疗: 研究表明,与索拉非尼相比,替沃扎尼布在晚期肾细胞癌患者中表现出耐受性和优异的无进展生存期 (Eisen 等人,2013).

  3. 与化疗联合用药: 一项研究将替沃扎尼布与改良 FOLFOX-6 方案联合用于晚期胃肠道肿瘤患者。发现该联合方案是可行且安全的,表明其具有更广泛的应用潜力 (Oldenhuis 等人,2015).

  4. 心脏安全性: 一项研究评估了替沃扎尼布对晚期实体瘤患者 QTc 间期的影响,得出的结论是它对心脏复极的影响很小 (Moore 等人,2014).

  5. 临床疗效和开发: Tivozanib 已被审查其临床前和临床疗效,尤其是在晚期或转移性肾细胞癌患者中。它的副作用通常较轻,最常见的是高血压 (Haberkorn 和 Eskens,2013).

  6. 其他药物进展后的治疗: 效力和安全性数据显示,替沃扎尼布对先前索拉非尼进展的晚期肾细胞癌患者具有抗肿瘤活性 (Nosov 等人,2013).

  7. 治疗中的患者偏好: 一项研究比较了患者对替沃扎尼布和舒尼替尼用于转移性肾细胞癌治疗的偏好。这强调了在治疗决策中考虑患者偏好的重要性 (Escudier 等人,2012).

安全和危害

Tivozanib can cause severe hypertension and hypertensive crisis . It can also cause cardiac failure, cardiac ischemia, arterial thromboembolic events, venous thromboembolic events, hemorrhagic events, proteinuria, thyroid dysfunction, and reversible posterior leukoencephalopathy syndrome . It’s also important to avoid dust formation and breathing mist, gas, or vapors when handling Tivozanib .

未来方向

Tivozanib is currently being evaluated in various other solid tumors like breast, gastrointestinal cancers, hepatocellular cancer, sarcomas, and gynecological cancer . Future clinical trials will further characterize the activity of Tivozanib in these cancers . There are also ongoing studies to identify potential biomarkers for Tivozanib response .

属性

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O5.ClH.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;;/h4-11H,1-3H3,(H2,25,26,27,28);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXMKRRBJITKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tivozanib hydrochloride

CAS RN

682745-41-1
Record name Tivozanib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682745411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIVOZANIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9H4VK35Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
134
Citations
EL Mayer, ME Scheulen, J Beckman, H Richly… - Breast cancer research …, 2013 - Springer
Tivozanib is a potent selective tyrosine kinase inhibitor (TKI) of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. This Phase Ib study investigated the safety/tolerability, …
Number of citations: 30 link.springer.com
MM Cotreau, NM Siebers, J Miller… - Clinical …, 2015 - Wiley Online Library
The vascular endothelial growth factor (VEGF) pathway is associated with the promotion of endothelial cell proliferation, migration, and survival necessary for angiogenesis. VEGF and …
Number of citations: 17 accp1.onlinelibrary.wiley.com
MM Cotreau, L Massmanian, AL Strahs… - Clinical …, 2014 - Wiley Online Library
Tivozanib hydrochloride (tivozanib) is a potent, selective tyrosine kinase inhibitor of the vascular endothelial growth factor receptors 1, 2, and 3, with a long half‐life. This Phase I study …
Number of citations: 6 accp1.onlinelibrary.wiley.com
R Motzer, D Nosov, P Tomczak, A Berkenblit… - change, 2013 - aveooncology.com
… • Tivozanib hydrochloride (tivozanib) is a potent, selective inhibitor of vascular endothelial growth factor receptors (VEGFRs)-1, -2, and -3 with a long half-life that is designed to optimize …
Number of citations: 6 www.aveooncology.com
K Moore, JR Infante, MM Cotreau… - Clinical …, 2014 - Wiley Online Library
Tivozanib hydrochloride (tivozanib) is a potent, selective tyrosine kinase inhibitor of all three vascular endothelial growth factor receptors, with a long half‐life. Tivozanib's effects on the …
Number of citations: 3 accp1.onlinelibrary.wiley.com
BCM Haberkorn, FALM Eskens - Future Oncology, 2013 - Future Medicine
Tivozanib hydrochloride monohydrate (tivozanib; formerly KRN-951, AV-951) is a potent pan-VEGF receptor tyrosine kinase inhibitor. The biological activity of tivozanib seems to …
Number of citations: 14 www.futuremedicine.com
MO Jamil, A Hathaway, A Mehta - Current oncology reports, 2015 - Springer
… Treatment benefit of tivozanib hydrochloride versus sorafenib on health-related quality of life (HRQoL) among patients (pts) with advanced/metastatic renal cell carcinoma (mRCC): TIVO…
Number of citations: 35 link.springer.com
I Passi, K Billowria, B Kumar… - Anti-Cancer Agents in …, 2023 - ingentaconnect.com
… 1), and tivozanib hydrochloride monohydrate, is an oral medication used to treat relapsed or refractory renal cell carcinoma (RCC), followed by two or more than two prior lines of …
Number of citations: 3 www.ingentaconnect.com
E Chang, C Weinstock, L Zhang, MH Fiero, M Zhao… - Clinical Cancer …, 2022 - AACR
… Patients were randomized 1:1 to either tivozanib 1.34 mg (1.34 mg tivozanib free base is equivalent to 1.5 mg tivozanib hydrochloride) orally once daily for 21 consecutive days of 28-…
Number of citations: 23 aacrjournals.org
T Eisen, CN Sternberg, P Tomczak… - European Society of …, 2012 - aveooncology.com
Study Design ● TIVO-1 was an open-label, randomized, controlled, multinational, multicenter, parallel-arm study comparing tivozanib with sorafenib in patients with mRCC (clear-cell …
Number of citations: 4 www.aveooncology.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。